4(5)-O-Galactosylmaltopentaose

描述

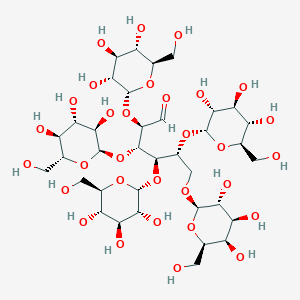

4(5)-O-Galactosylmaltopentaose is a complex carbohydrate compound that consists of a maltopentaose backbone with a galactose unit attached to the fourth or fifth position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4(5)-O-Galactosylmaltopentaose typically involves enzymatic or chemical glycosylation processes. Enzymatic synthesis often employs glycosyltransferases, which facilitate the transfer of a galactose moiety to the maltopentaose substrate under mild conditions. Chemical synthesis, on the other hand, may involve the use of protecting groups and activation of the glycosyl donor to achieve the desired glycosidic linkage.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes using microbial fermentation. Specific strains of bacteria or yeast that possess the necessary glycosyltransferase activity are cultured in bioreactors, where they produce the compound in large quantities. The product is then purified using chromatographic techniques.

化学反应分析

Types of Reactions: 4(5)-O-Galactosylmaltopentaose can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the galactose and maltopentaose units can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the compound can lead to the formation of alditols.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as acetyl or benzyl groups, to modify the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include periodate and bromine water.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Acetylation can be achieved using acetic anhydride in the presence of a base like pyridine.

Major Products:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alditols.

Substitution: Acetylated or benzylated derivatives.

科学研究应用

4(5)-O-Galactosylmaltopentaose has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study glycosylation reactions and carbohydrate chemistry.

Biology: The compound is utilized in studies of carbohydrate metabolism and enzyme specificity.

Industry: It is used in the food industry as a functional ingredient to enhance the nutritional value of products.

作用机制

The mechanism of action of 4(5)-O-Galactosylmaltopentaose involves its interaction with specific enzymes and receptors in biological systems. The galactose unit can be recognized by galactose-binding proteins, facilitating various biological processes. In the gut, it can serve as a substrate for beneficial bacteria, promoting their growth and activity.

相似化合物的比较

4(5)-O-Galactosylmaltopentaose can be compared with other galactosylated oligosaccharides, such as:

- 4(5)-O-Galactosylmaltotetraose

- 4(5)-O-Galactosylmaltotriose

- 4(5)-O-Galactosylmaltodiose

These compounds share similar structures but differ in the length of the maltose backbone. The uniqueness of this compound lies in its specific chain length, which can influence its physical and chemical properties, as well as its biological activity.

生物活性

Overview

4(5)-O-Galactosylmaltopentaose is a complex carbohydrate composed of a maltopentaose backbone with a galactose unit linked at the fourth or fifth position. This compound has garnered attention due to its potential biological activities, particularly in the fields of nutrition, microbiology, and biochemistry. Understanding its biological activity is crucial for applications in food science and therapeutic development.

Chemical Structure and Synthesis

The synthesis of this compound can be achieved through enzymatic or chemical glycosylation methods. Enzymatic synthesis typically employs glycosyltransferases, which catalyze the transfer of the galactose moiety to the maltopentaose substrate under mild conditions. Chemical synthesis may involve protecting groups and activation of the glycosyl donor to form the desired glycosidic linkage.

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The galactose unit can be recognized by galactose-binding proteins, which facilitates various biological processes including:

- Prebiotic Effects : The compound can serve as a substrate for beneficial gut bacteria, promoting their growth and activity. This prebiotic effect enhances gut health and may improve nutrient absorption.

- Immune Modulation : Some studies suggest that oligosaccharides like this compound can modulate immune responses, potentially enhancing resistance to infections .

The mechanism of action involves the hydrolysis of the compound by specific enzymes produced by gut microbiota. This hydrolysis releases free galactose, which can be utilized by beneficial bacteria such as bifidobacteria and lactobacilli, leading to improved gut microbiota composition and function.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds:

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| 4(5)-O-Galactosylmaltotetraose | Maltotetraose with galactose at 4/5 | Similar prebiotic effects |

| 4(5)-O-Galactosylmaltotriose | Maltotriose with galactose at 4/5 | Weaker prebiotic effects |

| 4(5)-O-Galactosylmaltodiose | Maltodiose with galactose at 4/5 | Minimal prebiotic effects |

This table illustrates that while all these compounds share structural similarities, their biological activities vary significantly based on the length of their maltose backbone.

Case Studies

Research has highlighted several case studies that demonstrate the biological effects of oligosaccharides like this compound:

- Gut Health Improvement : In a clinical trial involving healthy adults, supplementation with oligosaccharides resulted in increased populations of bifidobacteria and lactobacilli, indicating enhanced gut health.

- Immune Response Modulation : A study assessed the impact of oligosaccharide intake on immune markers in elderly subjects. Results showed increased levels of immunoglobulin A (IgA), suggesting enhanced mucosal immunity.

Research Findings

Recent studies have focused on the enzymatic synthesis and biological applications of this compound:

- Enzymatic Synthesis : Research demonstrated that Bacillus circulans beta-galactosidase effectively synthesizes this oligosaccharide, highlighting its potential for industrial applications in food production .

- Prebiotic Properties : A study published in Food Chemistry showed that oligosaccharides derived from lactose significantly increased beneficial gut bacteria in vitro, supporting their use as functional food ingredients.

属性

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O31/c37-1-8-15(43)20(48)25(53)32(59-8)58-7-14(65-34-27(55)22(50)17(45)10(3-39)61-34)31(67-36-29(57)24(52)19(47)12(5-41)63-36)30(66-35-28(56)23(51)18(46)11(4-40)62-35)13(6-42)64-33-26(54)21(49)16(44)9(2-38)60-33/h6,8-41,43-57H,1-5,7H2/t8-,9-,10-,11-,12-,13+,14-,15+,16-,17-,18-,19-,20+,21+,22+,23+,24+,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFRQWRQGKHJOD-PLFPQOSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10160321 | |

| Record name | 4(5)-O-Galactosylmaltopentaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

990.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137815-01-1 | |

| Record name | 4(5)-O-Galactosylmaltopentaose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137815011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(5)-O-Galactosylmaltopentaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。